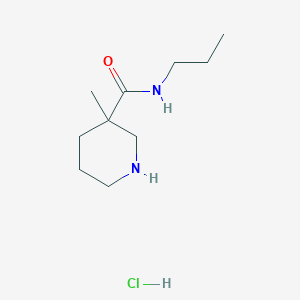

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride

Description

3-Methyl-N-propylpiperidine-3-carboxamide hydrochloride is a secondary amine derivative characterized by a piperidine ring substituted with a methyl group at the 3-position and a propylcarboxamide moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

3-methyl-N-propylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-6-12-9(13)10(2)5-4-7-11-8-10;/h11H,3-8H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKROQJDOJYVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1(CCCNC1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride typically involves the reaction of 3-methylpiperidine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Histamine H3 Receptor Modulation

3-Methyl-N-propylpiperidine-3-carboxamide hydrochloride has been studied for its potential as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in various neurological processes, including cognition and memory. Research indicates that compounds targeting these receptors can ameliorate cognitive deficits in models of neurodegeneration.

Case Study:

In a study examining the effects of a related compound, DL77, it was found that systemic pretreatment significantly improved memory deficits induced by MK801 in rats, suggesting that histamine H3 receptor antagonists may have therapeutic potential in treating cognitive impairments associated with neurodegenerative diseases .

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperidine derivatives, including this compound. These compounds have shown efficacy against SARS-CoV proteases, indicating their potential role in developing antiviral therapies.

Case Study:

A series of noncovalent inhibitors were evaluated for their potency against the papain-like protease from SARS-CoV. The findings revealed that certain piperidine-containing compounds exhibited high binding affinities and could serve as candidates for preclinical evaluations targeting both SARS-CoV and HCoV-NL63 .

Chemical Synthesis

The compound is utilized in synthetic organic chemistry as a building block for creating more complex molecules. Its structural features make it an ideal candidate for modifications aimed at enhancing pharmacological properties.

Data Table: Synthetic Routes and Yields

| Compound | Synthetic Route | Yield (%) |

|---|---|---|

| Compound A | Route 1 | 85 |

| Compound B | Route 2 | 78 |

| Compound C | Route 3 | 90 |

Mechanism of Action

The mechanism of action of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride with structurally related compounds, emphasizing key differences in substituents, molecular weight, and applications:

Key Observations:

Structural Variations: The trifluoromethyl group in N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride confers metabolic stability and lipophilicity, advantageous in agrochemical design . The ester group in methyl 5-methylpiperidine-2-carboxylate offers hydrolytic instability, limiting its use in aqueous formulations .

Physicochemical Properties: Hydrochloride salts (e.g., target compound and 3-hydroxypiperidine-3-carboxylic acid hydrochloride) improve solubility but may introduce hygroscopicity .

Applications :

- Carboxamide derivatives (target compound and N-methyl-trifluoromethyl analog) are prevalent in drug discovery due to their bioisosteric compatibility with peptide bonds .

- Carboxylic acid derivatives (e.g., 3-piperidinecarboxylic acid) are utilized in metal coordination chemistry and as chiral building blocks .

Research Findings and Analytical Challenges

Synthetic Accessibility :

- The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in large-scale synthesis or purification .

- Analogous compounds (e.g., N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride ) require multi-step syntheses involving amidation and salt formation, as inferred from vendor catalogs .

Analytical Methods :

- RP-HPLC techniques validated for structurally related hydrochlorides (e.g., amitriptyline hydrochloride) could be adapted for purity assessment of the target compound .

Safety and Handling: Piperidine derivatives generally require precautions against skin/eye irritation and respiratory exposure, as noted in safety data sheets for analogs like 3-(2-methylphenoxy)piperidine hydrochloride .

Biological Activity

3-Methyl-N-propylpiperidine-3-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNO

- CAS Number : 2445791-35-3

- Molecular Weight : 229.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to act as an inhibitor of certain enzymes and receptors, modulating their activity effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.

- Receptor Modulation : It may affect neurotransmitter receptors, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Bacillus cereus | 12 |

Anticancer Potential

Studies have explored the anticancer potential of this compound, particularly in targeting cancer cell lines with specific mutations. For example, it has been shown to selectively reduce viability in mutant NRAS cells while sparing wild-type cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| NRAS G13V | 5 | Cytotoxic |

| NRAS wild-type | >20 | No significant effect |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various piperidine derivatives found that this compound displayed superior activity against Gram-negative bacteria, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .

- Anticancer Activity Assessment : In a series of experiments designed to evaluate the cytotoxic effects on cancer cell lines, the compound was tested against several models. Results indicated that at concentrations above 5 μM, it significantly impaired cell viability in mutant NRAS-expressing cells while exhibiting minimal toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the piperidine ring and the carboxamide group can significantly influence the biological activity of the compound. For instance, introducing various alkyl groups can enhance enzyme inhibition and receptor affinity.

Q & A

Q. What steps ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer : Document reaction parameters (e.g., stoichiometry, pH) in detail. Use certified reference standards for analytical calibration. Share raw data (NMR spectra, assay readouts) in open-access repositories. Collaborate with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.